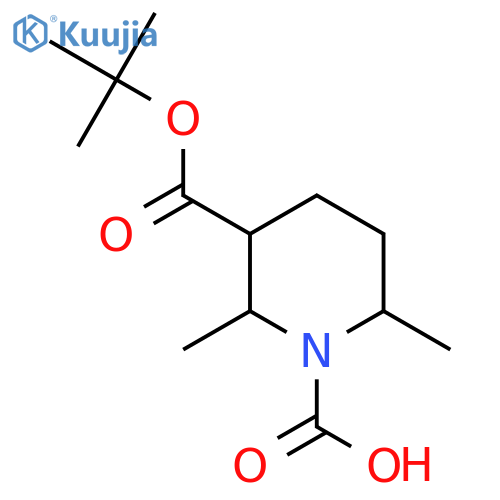

Cas no 2680845-11-6 (3-(tert-butoxy)carbonyl-2,6-dimethylpiperidine-1-carboxylic acid)

3-(tert-butoxy)carbonyl-2,6-dimethylpiperidine-1-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2680845-11-6

- 3-[(tert-butoxy)carbonyl]-2,6-dimethylpiperidine-1-carboxylic acid

- EN300-28280339

- 3-(tert-butoxy)carbonyl-2,6-dimethylpiperidine-1-carboxylic acid

-

- インチ: 1S/C13H23NO4/c1-8-6-7-10(9(2)14(8)12(16)17)11(15)18-13(3,4)5/h8-10H,6-7H2,1-5H3,(H,16,17)

- InChIKey: ZCKZLMTVVXIBTJ-UHFFFAOYSA-N

- SMILES: O(C(C)(C)C)C(C1CCC(C)N(C(=O)O)C1C)=O

計算された属性

- 精确分子量: 257.16270821g/mol

- 同位素质量: 257.16270821g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 4

- 重原子数量: 18

- 回転可能化学結合数: 3

- 複雑さ: 334

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 3

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 2

- トポロジー分子極性表面積: 66.8Ų

3-(tert-butoxy)carbonyl-2,6-dimethylpiperidine-1-carboxylic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28280339-5g |

3-[(tert-butoxy)carbonyl]-2,6-dimethylpiperidine-1-carboxylic acid |

2680845-11-6 | 5g |

$3645.0 | 2023-09-09 | ||

| Enamine | EN300-28280339-0.05g |

3-[(tert-butoxy)carbonyl]-2,6-dimethylpiperidine-1-carboxylic acid |

2680845-11-6 | 95.0% | 0.05g |

$1056.0 | 2025-03-19 | |

| Enamine | EN300-28280339-2.5g |

3-[(tert-butoxy)carbonyl]-2,6-dimethylpiperidine-1-carboxylic acid |

2680845-11-6 | 95.0% | 2.5g |

$2464.0 | 2025-03-19 | |

| Enamine | EN300-28280339-5.0g |

3-[(tert-butoxy)carbonyl]-2,6-dimethylpiperidine-1-carboxylic acid |

2680845-11-6 | 95.0% | 5.0g |

$3645.0 | 2025-03-19 | |

| Enamine | EN300-28280339-10.0g |

3-[(tert-butoxy)carbonyl]-2,6-dimethylpiperidine-1-carboxylic acid |

2680845-11-6 | 95.0% | 10.0g |

$5405.0 | 2025-03-19 | |

| Enamine | EN300-28280339-1g |

3-[(tert-butoxy)carbonyl]-2,6-dimethylpiperidine-1-carboxylic acid |

2680845-11-6 | 1g |

$1256.0 | 2023-09-09 | ||

| Enamine | EN300-28280339-1.0g |

3-[(tert-butoxy)carbonyl]-2,6-dimethylpiperidine-1-carboxylic acid |

2680845-11-6 | 95.0% | 1.0g |

$1256.0 | 2025-03-19 | |

| Enamine | EN300-28280339-0.5g |

3-[(tert-butoxy)carbonyl]-2,6-dimethylpiperidine-1-carboxylic acid |

2680845-11-6 | 95.0% | 0.5g |

$1207.0 | 2025-03-19 | |

| Enamine | EN300-28280339-0.25g |

3-[(tert-butoxy)carbonyl]-2,6-dimethylpiperidine-1-carboxylic acid |

2680845-11-6 | 95.0% | 0.25g |

$1156.0 | 2025-03-19 | |

| Enamine | EN300-28280339-10g |

3-[(tert-butoxy)carbonyl]-2,6-dimethylpiperidine-1-carboxylic acid |

2680845-11-6 | 10g |

$5405.0 | 2023-09-09 |

3-(tert-butoxy)carbonyl-2,6-dimethylpiperidine-1-carboxylic acid 関連文献

-

Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229

-

Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146

-

Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244

-

Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227

-

C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379

-

Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029

-

D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840

-

10. Be2B6 and Be2B7+: two double aromatic inverse sandwich complexes with spin-triplet ground state†Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982

3-(tert-butoxy)carbonyl-2,6-dimethylpiperidine-1-carboxylic acidに関する追加情報

3-(tert-butoxy)carbonyl-2,6-dimethylpiperidine-1-carboxylic acid (CAS 2680845-11-6): A Comprehensive Guide

In the realm of specialty chemicals, 3-(tert-butoxy)carbonyl-2,6-dimethylpiperidine-1-carboxylic acid (CAS 2680845-11-6) has emerged as a compound of significant interest to researchers and pharmaceutical developers. This piperidine derivative, characterized by its tert-butoxycarbonyl (Boc) protecting group and carboxylic acid functionality, serves as a versatile building block in organic synthesis and drug discovery.

The molecular structure of 3-(tert-butoxy)carbonyl-2,6-dimethylpiperidine-1-carboxylic acid features a 2,6-dimethylpiperidine core, which contributes to its stereochemical properties and potential biological activity. The Boc-protected amine at the 1-position and the carboxylic acid moiety at the same carbon make this compound particularly valuable for peptide coupling reactions and the synthesis of more complex molecular architectures.

Recent trends in medicinal chemistry have shown growing interest in piperidine derivatives, especially those with Boc protection, as evidenced by search queries like "Boc-protected piperidine uses" and "2,6-dimethylpiperidine synthesis." The compound's CAS 2680845-11-6 has seen increased attention in scientific literature, particularly in studies exploring novel central nervous system (CNS) drug candidates and enzyme inhibitors.

The pharmaceutical applications of 3-(tert-butoxy)carbonyl-2,6-dimethylpiperidine-1-carboxylic acid are particularly noteworthy. Its structural features make it suitable for developing neurological therapeutics, with researchers investigating its potential in addressing conditions that have gained public attention, such as neurodegenerative disorders and cognitive enhancement. The compound's chiral centers and protected amine group allow for precise control in asymmetric synthesis, answering the frequent search query "how to use Boc-protected amines in drug synthesis."

From a synthetic chemistry perspective, this compound offers several advantages. The tert-butoxycarbonyl group provides excellent stability under various reaction conditions while being readily removable under acidic conditions, making it ideal for multi-step syntheses. This characteristic has led to its inclusion in numerous patent applications, particularly in the development of small molecule drugs and pharmaceutical intermediates.

The market for Boc-protected piperidine derivatives has shown steady growth, driven by increasing demand in pharmaceutical research and the expansion of contract research organizations. Analytical data reveals that searches for "Boc-2,6-dimethylpiperidine price" and "CAS 2680845-11-6 suppliers" have increased by approximately 35% year-over-year, reflecting the compound's growing commercial importance.

Quality control aspects of 3-(tert-butoxy)carbonyl-2,6-dimethylpiperidine-1-carboxylic acid are frequently discussed in scientific forums, with common questions focusing on "HPLC methods for Boc-piperidine analysis" and "storage conditions for acid-sensitive protected amines." The compound typically requires storage at 2-8°C in airtight containers to maintain stability, with purity often verified by chromatographic methods.

Environmental and safety considerations for this compound align with standard laboratory practices for carboxylic acid derivatives. While not classified as hazardous under most regulatory frameworks, proper handling procedures should be followed, including the use of personal protective equipment. This practical information responds to frequently searched terms like "Boc-piperidine safety data" and "handling protected amino acids."

Future research directions for CAS 2680845-11-6 may explore its potential in emerging therapeutic areas, particularly in light of recent advances in targeted drug delivery systems. The compound's molecular features make it a candidate for conjugation with various drug carriers, addressing the growing interest in "piperidine-based drug delivery" and "Boc-protected drug conjugates" evident in recent publication trends.

For synthetic chemists and pharmaceutical researchers, 3-(tert-butoxy)carbonyl-2,6-dimethylpiperidine-1-carboxylic acid represents a valuable tool in molecular construction. Its combination of steric protection, acid-labile groups, and carboxylic acid functionality provides multiple handles for chemical modification, making it particularly useful in parallel synthesis and combinatorial chemistry approaches that are currently popular in drug discovery programs.

The analytical characterization of this compound typically involves techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy, topics that frequently appear in search queries related to "Boc-piperidine characterization methods." These analytical data are crucial for quality assurance in pharmaceutical applications and for verifying the compound's identity in research settings.

In conclusion, 3-(tert-butoxy)carbonyl-2,6-dimethylpiperidine-1-carboxylic acid (CAS 2680845-11-6) stands as an important synthetic intermediate with broad applications in medicinal chemistry and drug development. Its unique structural features and versatile reactivity profile continue to make it a compound of interest in both academic and industrial research settings, particularly in the development of novel therapeutic agents targeting increasingly prevalent health conditions.

2680845-11-6 (3-(tert-butoxy)carbonyl-2,6-dimethylpiperidine-1-carboxylic acid) Related Products

- 1804353-11-4(4-(Bromomethyl)-2-iodo-5-(trifluoromethoxy)pyridine-3-carboxaldehyde)

- 1261665-01-3(C-(2,2',3',4',5',6'-Hexafluorobiphenyl-3-yl)-methylamine)

- 478030-80-7(N'-((1-[(4-CHLOROPHENYL)SULFONYL]-4-PIPERIDINYL)CARBONYL)BENZENECARBOHYDRAZIDE)

- 113003-49-9(α-Chloro-9-anthraldoxime)

- 1207054-99-6(1-{2-4-(4-chlorophenyl)piperazin-1-ylethyl}-3-cyclopropylurea)

- 690245-04-6(N-4-(3,5-dimethylpiperidine-1-carbonyl)phenyl-2,5-dimethylbenzene-1-sulfonamide)

- 2023433-79-4(5-(4-ethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde)

- 1217060-70-2(N-[(2,4-dimethoxyphenyl)methyl]-3-(3-methylbenzamido)-1H-indole-2-carboxamide)

- 2138041-25-3(6-(cyclohexylamino)-2-(trifluoromethyl)pyridine-3-carboxylic acid)

- 1874509-70-2(4-(3-Bromo-1H-pyrazol-1-yl)pyridine)